![molecular formula C19H21ClN4O6S B2939504 ethyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate CAS No. 313470-72-3](/img/structure/B2939504.png)
ethyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
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Overview
Description
The compound is a derivative of ethyl 2-chloroacetate, which is a chemical compound used primarily in the chemical industry as a solvent for organic synthesis and as an intermediate in the production of pesticides . The compound also contains a 1,2,4-triazole moiety, which is a type of heterocycle that has been found in many commercial pesticides or drugs, especially in antifungal medicines .
Scientific Research Applications
1. Corrosion Inhibition
A theoretical study on certain quinoxalines, including compounds structurally similar to the specified ethyl compound, has shown their potential as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations were used to establish a relationship between molecular structure and inhibition efficiency, suggesting potential applications in corrosion protection (Zarrouk et al., 2014).
2. Anticancer Potential
Research on compounds structurally related to the given ethyl compound has explored their effects on cancer cell proliferation and survival in mice with leukemia. These studies indicate potential applications in cancer treatment, highlighting the compound's relevance in developing new anticancer agents (Temple et al., 1983).
3. Learning and Memory Facilitation
A study conducted on similar ethyl compounds showed positive effects on learning and memory in mice, suggesting its potential use in neuropharmacology (Jiang Jing-ai, 2006).
4. Anti-microbial Activity
Research into thiazole substituted coumarins, related to the ethyl compound , has shown promising anti-bacterial and anti-fungal activities. This indicates potential applications of the compound in the development of new antimicrobial agents (Parameshwarappa et al., 2009).
5. Polymerization Applications
The compound's structural similarity to ethyl acetate, which has been used in the synthesis of biomedically relevant polymers like poly(2-ethyl-2-oxazoline), suggests potential applications in polymer chemistry (Vergaelen et al., 2020).
Future Directions
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by Oprea1_259875. Given its complex structure, it’s plausible that it could interact with multiple pathways, potentially leading to a range of downstream effects .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on various factors such as its molecular size, polarity, and the presence of metabolic enzymes .
Action Environment
The action, efficacy, and stability of Oprea1_259875 could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets .
properties
IUPAC Name |
ethyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O6S/c1-3-29-14(26)10-31-19-21-16-15(17(27)22-18(28)23(16)2)24(19)8-12(25)9-30-13-6-4-11(20)5-7-13/h4-7,12,25H,3,8-10H2,1-2H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQRQPFBBYMAIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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